molecular formula C13H28N2O3SSi B12668837 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea CAS No. 42168-36-5

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea

Cat. No.: B12668837
CAS No.: 42168-36-5
M. Wt: 320.53 g/mol
InChI Key: PSFQGWZJTWOKRW-UHFFFAOYSA-N
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Description

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea is a chemical compound with the molecular formula C13H28N2O3SSi and a molecular weight of 320.52 g/mol . This compound is characterized by the presence of an allyl group, a triethoxysilyl group, and a thiourea moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-(triethoxysilyl)propylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isothiocyanate+3-(triethoxysilyl)propylamineThis compound\text{Allyl isothiocyanate} + \text{3-(triethoxysilyl)propylamine} \rightarrow \text{this compound} Allyl isothiocyanate+3-(triethoxysilyl)propylamine→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea can be compared with similar compounds such as:

Properties

IUPAC Name

1-prop-2-enyl-3-(3-triethoxysilylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O3SSi/c1-5-10-14-13(19)15-11-9-12-20(16-6-2,17-7-3)18-8-4/h5H,1,6-12H2,2-4H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFQGWZJTWOKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=S)NCC=C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O3SSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194992
Record name 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42168-36-5
Record name N-2-Propen-1-yl-N′-[3-(triethoxysilyl)propyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42168-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042168365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Allyl-3-(3-(triethoxysilyl)propyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-allyl-3-[3-(triethoxysilyl)propyl]thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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